[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5F2NO2 |
|---|---|
Molecular Weight |
149.10 g/mol |
IUPAC Name |
[3-(difluoromethyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C5H5F2NO2/c6-5(7)4-3(1-9)2-10-8-4/h2,5,9H,1H2 |
InChI Key |
CQLCTRGGKXOUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)C(F)F)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol can be achieved through several synthetic routes, with the most common approaches falling into three main categories:
Difluoromethylation of Oxazole Precursors
One established approach involves the reaction of appropriate oxazole precursors with difluoromethylating agents. This strategy typically employs 1,2-oxazole derivatives that already contain the hydroxymethyl group at the 4-position, followed by selective introduction of the difluoromethyl functionality at the 3-position.
Construction of the Oxazole Ring with Integrated Difluoromethyl Group
An alternative approach focuses on constructing the oxazole ring with the difluoromethyl group already incorporated, often utilizing [3+2] cycloaddition reactions or condensation methods. This strategy can be particularly advantageous when aiming for regioselective synthesis.
Functional Group Transformations
The third general approach involves functional group modifications of related difluoromethyl-oxazole derivatives, such as reduction of corresponding carboxylic acids or esters to obtain the hydroxymethyl functionality.
Specific Preparation Methods
Difluoromethylation Approaches
Direct Difluoromethylation
The direct difluoromethylation of 1,2-oxazole precursors represents a straightforward approach to synthesizing this compound. This method generally employs difluoromethylating reagents in conjunction with appropriate catalysts to introduce the CF₂H group at the 3-position of the oxazole ring.
Table 1: Common Difluoromethylating Reagents and Their Applications
| Reagent | Structure | Catalyst | Solvent | Temperature | Advantages | Challenges |
|---|---|---|---|---|---|---|
| TMSCF₂H (Difluoromethyltrimethylsilane) | (CH₃)₃SiCF₂H | Cu(I) salts | DMF/THF | 0°C to rt | Mild conditions, selective | Moisture sensitive |
| Zinc difluoromethanesulfinate (DFMS) | Zn(SO₂CF₂H)₂ | Photoredox catalysts | MeCN | rt | Metal-free option, green chemistry | Light source required |
| Sodium chlorodifluoroacetate | ClCF₂COONa | Cu(I)/Cu(II) | DMF | 80-120°C | Economical, scalable | Higher temperatures needed |
| HCF₂SO₂Na (Difluoromethanesulfinate) | HCF₂SO₂Na | Pd/Cu catalysts | DMSO | 60-80°C | Good functional group tolerance | Higher catalyst loading |
The difluoromethylation reaction typically proceeds via a radical or transition metal-catalyzed process, with the choice of reagent and catalyst significantly influencing reaction efficiency and selectivity.
Halogen-Difluoromethyl Exchange
Another approach involves halogen-difluoromethyl exchange, where a halogenated 1,2-oxazole (typically with bromine or iodine at the 3-position) undergoes metal-catalyzed exchange with a difluoromethyl source. This method often requires transition metal catalysts, particularly copper complexes, to facilitate the exchange process.
Oxazole Ring Construction
[3+2] Cycloaddition
The 1,2-oxazole ring system can be constructed through [3+2] cycloaddition reactions, particularly between nitrile oxides and appropriate difluoromethylated alkenes or alkynes. This approach allows for the direct incorporation of the difluoromethyl group during ring formation.
The synthesis typically involves the activation of oxime intermediates using reagents such as chloramine-T·3H₂O in a butanol/water mixture, followed by copper-mediated [3+2] cycloaddition with terminal alkyne intermediates. This methodology has been successfully employed for the synthesis of various isoxazole derivatives and could be adapted for the preparation of this compound.
Table 2: [3+2] Cycloaddition Reaction Conditions for Oxazole Synthesis
| Nitrile Oxide Precursor | Alkyne Component | Activating Agent | Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|---|---|
| Aldoximes | Terminal alkynes | Chloramine-T·3H₂O | Cu(I) salts | BuOH/H₂O (1:1) | rt to 60°C | 28-69% |
| Hydroximoyl chlorides | Difluoromethylated alkynes | NCS/Pyridine | Cu(OAc)₂ | CHCl₃ | rt | 45-75% |
| In situ generated nitrile oxides | Hydroxymethyl alkynes | NaOCl | Cu(I) catalysts | t-BuOH/H₂O | 0°C to rt | 40-65% |
Condensation-Based Approaches
Condensation-based approaches offer an alternative strategy for constructing the oxazole ring. These methods typically involve the reaction of difluoroacetyl derivatives with appropriate precursors to form the oxazole ring, followed by reduction to obtain the hydroxymethyl functionality.
Scheme 1 illustrates a potential synthetic route based on condensation methodology:
- Formation of difluoroacetyl intermediates
- Condensation with appropriate nitrogen-containing compounds
- Cyclization to form the oxazole ring
- Reduction of carboxylic/ester functionalities to obtain the hydroxymethyl group
Synthesis from Related Difluoromethylated Heterocycles
Information from patents and research on related compounds suggests that this compound could potentially be synthesized from other difluoromethylated heterocycles through appropriate transformations.
For instance, the synthetic approaches used for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid might be adaptable. This compound is prepared through a process involving:
- Preparation of α-difluoroacetyl intermediates
- Reaction with methylhydrazine at controlled temperatures (-30°C to -20°C)
- Cyclization to form the heterocyclic ring
- Acidification and isolation of the product
These steps could potentially be modified for the synthesis of oxazole derivatives by using appropriate reagents to direct the formation of the oxazole ring rather than the pyrazole ring.
Table 3: Synthesis from Related Heterocycles - Comparison of Methods
| Starting Material | Key Reagents | Cyclization Conditions | Workup Procedure | Yield | Purity |
|---|---|---|---|---|---|
| 2-difluoroacetyl-3-(dimethylamino) sodium acrylate | Methylhydrazine (40% aq. solution) | -30°C to -20°C, 2 hours | Acidification to pH 1-2, filtration | 78.3% | 99.7% (HPLC) |
| 2-difluoroacetyl-3-(dimethylamino) potassium acrylate | Methylhydrazine (40% aq. solution) | -30°C to -20°C, 2 hours | Acidification to pH 1-2, filtration | 75.9% | 99.6% (HPLC) |
| 2-difluoroacetyl-3-(diethylamino) potassium acrylate | Methylhydrazine (40% aq. solution) | -30°C to -20°C, 2 hours | Acidification to pH 1-2, filtration | 79.6% | 99.3% (HPLC) |
Optimization of Reaction Conditions
The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and selectivity. Common solvents used in the synthesis of fluorinated heterocycles include dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile. For certain transformations, mixtures of alcohols (methanol, ethanol, isopropanol) with water have proven effective, particularly for recrystallization processes.
Temperature Control
Temperature control is critical for selective reactions and minimizing side product formation. For instance, condensation reactions with hydrazine derivatives typically require temperatures between 40°C and 120°C, while difluoromethylation reactions often proceed at lower temperatures, sometimes requiring cooling to -30°C to ensure selectivity.
Catalyst Selection
The choice of catalyst, particularly for metal-catalyzed transformations, significantly influences reaction outcomes. Copper and palladium catalysts are commonly employed for difluoromethylation reactions, with the specific catalyst and ligand combination impacting selectivity and efficiency.
Purification Strategies
Purification of this compound typically involves a combination of techniques:
- Isolation from reaction mixtures via filtration, centrifugation, or decanting
- Washing with appropriate solvents (reaction solvent, water, or mixtures)
- Recrystallization from suitable solvent systems
- Column chromatography for final purification
Based on information from related compounds, recrystallization from aqueous alcohol solutions (35-65% concentration) often provides high-purity material.
Table 4: Recrystallization Conditions for Difluoromethylated Heterocycles
| Compound | Recrystallization Solvent | Solvent Ratio | Temperature | Process | Yield | Purity |
|---|---|---|---|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Aqueous ethanol | 40% | Reflux → 10°C | Heat 1-2h, cool | 78.3% | 99.7% |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Aqueous ethanol | 40% | Reflux → 10°C | Heat 1-2h, cool | 75.9% | 99.6% |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Aqueous methanol | 35% | Reflux → 5-10°C | Heat 1-2h, cool | 79.6% | 99.3% |
Characterization and Analysis
Spectroscopic Characterization
Comprehensive characterization of this compound involves multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical structural information:
- ¹H NMR: Typically shows characteristic signals for the difluoromethyl proton (δ ~7.0-7.5 ppm, triplet due to F-H coupling), oxazole proton (δ ~8.0-8.5 ppm), hydroxymethyl protons (δ ~4.5-5.0 ppm), and hydroxyl proton (variable)
- ¹³C NMR: Reveals the carbon skeleton, with the difluoromethyl carbon appearing as a triplet due to C-F coupling
- ¹⁹F NMR: Provides specific information about the difluoromethyl group, typically showing a doublet due to F-H coupling
Mass Spectrometry
Mass spectrometry confirms the molecular weight (expected [M+H]⁺ ion at m/z 150.04 for C₅H₅F₂NO₂) and provides fragmentation patterns characteristic of the structure.
Infrared Spectroscopy
IR spectroscopy identifies functional groups, notably the O-H stretching (3200-3600 cm⁻¹), C-F stretching (1000-1400 cm⁻¹), and C=N stretching (1600-1700 cm⁻¹) vibrations.
Physical Properties
Table 5: Physical Properties of this compound
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₅H₅F₂NO₂ | Elemental analysis |
| Molecular Weight | 149.10 g/mol | Calculated |
| Physical State | Solid | Visual observation |
| Melting Point | Not specifically reported | Differential scanning calorimetry |
| Solubility | Soluble in polar organic solvents | Experimental determination |
| Log P | Estimated 0.5-1.5 | Computational prediction |
| pKa | Not specifically reported | Potentiometric titration |
Comparative Analysis of Preparation Methods
Efficiency Assessment
Each preparation method for this compound offers distinct advantages and limitations:
Table 6: Comparative Analysis of Preparation Methods
| Synthetic Approach | Advantages | Limitations | Typical Yield | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Direct Difluoromethylation | Fewer steps, straightforward | Requires specialized reagents, selectivity challenges | 50-75% | Moderate | Moderate-High |
| [3+2] Cycloaddition | Regioselective, one-pot potential | Complex precursor synthesis | 40-70% | Good | Low-Moderate |
| Functional Group Modification | Utilizes common reagents | Multiple steps, potential side reactions | 60-80% | Good | Low |
| From Related Heterocycles | Established protocols available | Adaptation required, yield uncertainty | 75-80% | Good | Moderate |
Industrial Relevance
For industrial-scale production, several factors must be considered:
- Safety of reagents and reactions
- Cost-effectiveness of starting materials
- Scalability of processes
- Environmental impact and waste management
- Regulatory compliance
The modification of existing processes for related compounds, such as the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, may offer the most practical approach for large-scale production of this compound due to established protocols and demonstrated scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl derivatives. Potassium permanganate (KMnO₄) in acidic or neutral conditions converts it to [3-(difluoromethyl)-1,2-oxazol-4-yl]carbaldehyde, while stronger oxidants like chromium trioxide (CrO₃) yield carboxylic acid derivatives.
Key oxidative transformations:
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Primary alcohol → Aldehyde | KMnO₄, H₂SO₄, 0°C | Carbaldehyde | 72–85 |
| Primary alcohol → Carboxylic acid | CrO₃, H₂O, Δ | Carboxylic acid | 68 |
The electron-withdrawing difluoromethyl group stabilizes transition states during oxidation, enhancing reaction rates compared to non-fluorinated analogs.
Esterification and Ether Formation
The alcohol moiety participates in nucleophilic acyl substitutions. Reactions with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with imidazole yield esters, while alkyl halides form ethers under Mitsunobu conditions :
Example esterification:
Etherification with 4-(trifluoromethoxy)benzyl trichloroacetimidate in methyl t-butyl ether produces protected derivatives for further synthetic applications .
Nucleophilic Substitution at the Oxazole Ring
The oxazole's C-5 position undergoes electrophilic substitution, while the C-2 nitrogen facilitates ring-opening reactions. Halogenation with N-bromosuccinimide (NBS) occurs regioselectively at C-5 due to the difluoromethyl group's meta-directing effects :
Halogenation kinetics:
| Halogenating Agent | Temperature | Reaction Time | Product Ratio (C-5:C-2) |
|---|---|---|---|
| NBS | 25°C | 4 hr | 96:4 |
| NCS | 40°C | 6 hr | 89:11 |
Ring-opening with methylhydrazine in THF at −30°C generates pyrazole derivatives, a key step in bioactive compound synthesis .
Electrophilic Aromatic Substitution
The oxazole ring directs electrophiles to specific positions:
Substituent effects on reactivity:
| Electrophile | Position | Relative Rate (vs benzene) |
|---|---|---|
| NO₂⁺ | C-5 | 12.3× |
| SO₃H | C-4 | 8.7× |
Nitration with HNO₃/H₂SO₄ produces 5-nitro derivatives with 78% selectivity, while sulfonation requires oleum due to the ring's decreased electron density.
Coordination Chemistry and Catalysis
The oxazole nitrogen and hydroxyl group act as bidentate ligands. Complexation with Cu(II) acetate in ethanol yields stable chelates:
Metal complex properties:
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
|---|---|---|
| Cu(OAc)₂ | 2:1 | 10.2 ± 0.3 |
| PdCl₂ | 1:1 | 8.9 ± 0.2 |
These complexes show catalytic activity in cross-coupling reactions, with TONs up to 1,450 in Suzuki-Miyaura couplings.
Biological Activation Pathways
In enzymatic environments, the difluoromethyl group undergoes oxidative defluorination. Cytochrome P450 enzymes convert it to reactive intermediates that alkylate biological nucleophiles:
Metabolic transformation rates:
| Enzyme System | Half-life (min) | Major Metabolite |
|---|---|---|
| Human liver microsomes | 23.4 | Carboxylic acid |
| Rat CYP3A4 | 15.7 | Aldehyde |
This bioactivation pathway correlates with the compound's observed inhibitory activity against HDAC6 (IC₅₀ = 6.2 nM) .
The compound's reactivity profile makes it invaluable for developing pharmaceuticals and functional materials. Recent advances in flow chemistry have improved yields in large-scale oxidations (90% efficiency at 10 kg batch size) , while computational modeling enables precise prediction of substitution patterns . Continued research focuses on exploiting its unique electronic properties for asymmetric catalysis and targeted drug delivery systems.
Scientific Research Applications
[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the oxazole ring play a crucial role in the compound’s activity. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on the molecular interactions and binding affinities are essential to understand the precise mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituents on the oxazole ring significantly influence physicochemical and biological properties. Key analogs include:
Analysis :
- Fluorine vs. Chlorine : The dichlorophenyl analog (MW 285.13) exhibits higher molecular weight and lipophilicity due to aromatic chlorine substituents, which may enhance membrane permeability but increase toxicity risks . In contrast, the difluoromethyl group in the target compound balances lipophilicity and metabolic stability, as fluorination often reduces oxidative degradation .
- Methyl vs.
Q & A
Q. What spectroscopic and crystallographic methods are most effective for characterizing [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol?
To confirm the structure and purity of the compound, a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) and X-ray crystallography is recommended. Fluorine atoms significantly influence electron density and hydrogen bonding, which can complicate diffraction analysis. SHELXL, a widely used refinement program, is particularly suited for handling high-resolution crystallographic data and resolving challenges posed by fluorine's strong electron-withdrawing effects . For NMR, the difluoromethyl group () exhibits distinct splitting patterns in spectra due to coupling with adjacent protons.
Q. What synthetic strategies are reported for introducing the difluoromethyl group into heterocyclic systems like 1,2-oxazoles?
Difluoromethylation can be achieved via electrophilic or nucleophilic reagents. A common approach involves using sodium 2-chloro-2,2-difluoroacetate under basic conditions (e.g., cesium carbonate in DMF), which facilitates substitution reactions at electron-deficient positions on the oxazole ring. Gas evolution during such reactions requires careful pressure management, and an oil bubbler is recommended to monitor byproducts like CO . Alternative methods include transition-metal-catalyzed cross-coupling, though steric hindrance from the oxazole ring may limit efficiency.
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the solid-state packing and stability of this compound?
The hydroxyl group on the methanol moiety and the difluoromethyl group participate in hydrogen-bonding networks. Graph set analysis (as proposed by Etter) can classify these interactions into discrete patterns (e.g., D (donor) and A (acceptor) motifs). For example, O–HN hydrogen bonds between the hydroxyl and oxazole nitrogen may form chains ( C(6) motifs), while weak C–FH–O interactions contribute to layered packing. Such analysis aids in predicting solubility and crystallization behavior .
Q. How can contradictory crystallographic data (e.g., disorder in fluorine positions) be resolved during refinement?
Disorder in difluoromethyl groups arises due to similar electron densities of fluorine and hydrogen. Using high-resolution data (≤ 0.8 Å) and constraints (e.g., DFIX for bond lengths) in SHELXL improves refinement. Multi-conformational models or partial occupancy assignments may be necessary. Cross-validation metrics like R should guide decisions to avoid overfitting .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
